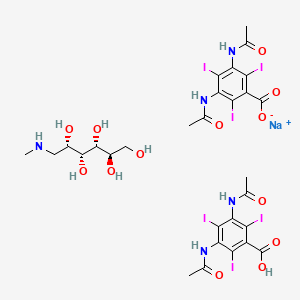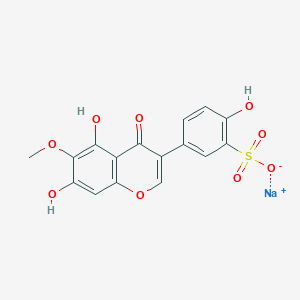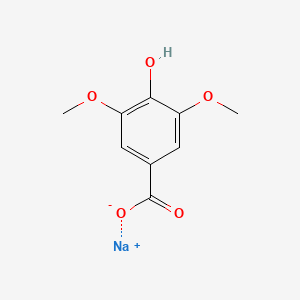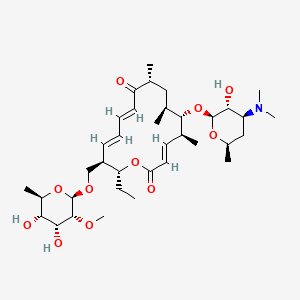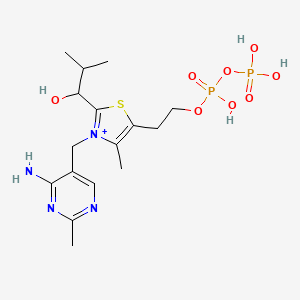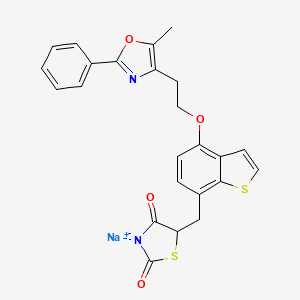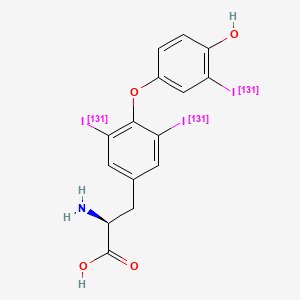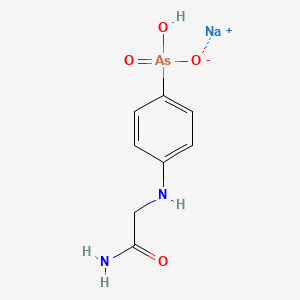
Natriumglucuronat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium glucuronate and its derivatives involves multiple chemical steps, starting from basic sugars such as glucose. For example, the synthesis of allyl-[13C6]-glucuronate from α-D-[13C6]-glucose is achieved through a five-step process, including selective protection, acetylation, oxidation, and reaction with allyl bromide, to produce the glucuronate compound (Latli et al., 2011).
Molecular Structure Analysis
The molecular structure of sodium glucuronate is characterized by the presence of a carboxyl group attached to the glucuronic acid, which confers its solubility and reactivity. The crystal structure of sodium β-D-glucuronate monohydrate has been determined, revealing how sodium ions bind to D-glucuronate residues, which is key to understanding its interaction with biological molecules and ions (DeLucas et al., 1978).
Wissenschaftliche Forschungsanwendungen
Antioxidation und Behandlung von Lebererkrankungen
Natriumglucuronat, ein Derivat der D-Glucuronsäure, besitzt ausgezeichnete antioxidative Eigenschaften . Es wird zur Behandlung von Lebererkrankungen eingesetzt . D-Glucuronsäure und ihre Derivate können sich in der Leber mit endogenen und exogenen toxischen Substanzen wie Phenol und Hydroxyl- sowie Amino- und Alkoholgruppen verbinden und so Uronsäuresubstanzen bilden . Dies erhöht ihre Wasserlöslichkeit und fördert ihre Ausscheidung über den Nierennurin oder Schweiß .
Kosmetik
Im Bereich der Kosmetik wird this compound bei der Herstellung von Hyaluronsäure verwendet . Hyaluronsäure besitzt hervorragende feuchtigkeitsspendende Eigenschaften und Biokompatibilität . Es handelt sich um ein lineares Polysaccharid, das aus abwechselnd verknüpften N-Acetyl-D-Glucosamin- und D-Glucuronsäure-Einheiten besteht . Es kann Feuchtigkeit aufnehmen und speichern, wodurch die Haut feucht gehalten wird .
Lebensmittelindustrie
This compound wird in der Lebensmittelindustrie weit verbreitet eingesetzt . Aufgrund seiner hervorragenden Eigenschaften wird es als Lebensmittelzusatzstoff verwendet.
Biologische Synthese
Die Herstellung von D-Glucuronsäure durch Biokatalyse hat sich aufgrund ihrer hohen Effizienz und Umweltfreundlichkeit zu einer vielversprechenden alternativen Methode entwickelt . Zu den verschiedenen Produktionsmethoden für D-Glucuronsäure gehören die Einkatalysenzym-Katalyse, die Mehrfachenzymkaskade, die Ganzzellkatalyse und die Co-Kultur .
Biosensorentwicklung
This compound wird bei der Entwicklung von Biosensoren verwendet . Ein Transkriptionsfaktor-Biosensor wurde auf sein Potenzial untersucht, eine Bibliothek von Myo-Inositol-Oxygenase-Varianten zu screenen .
Enzyminformationstechnik
Strategien der Enzyminformationstechnik umfassen die Anwendung von immobilisierten Enzymgerüsten, Enzymmutation und Hochdurchsatzscreening . Diese Strategien liefern gute Ideen für die Erforschung der Biokatalyse von D-Glucuronsäure .
Medizinische Forschung
This compound wird in der medizinischen Forschung für die Entwicklung neuer Medikamente und Behandlungen eingesetzt. Es wird in der Erforschung verschiedener Krankheiten und Zustände verwendet, darunter Lebererkrankungen, Hyperlipidämie und andere .
Wirkmechanismus
Target of Action
Sodium glucuronate, the sodium salt of glucuronic acid , primarily targets the process of glucuronidation . Glucuronidation is a biochemical reaction that links glucuronic acid to a molecule, enhancing its solubility for more efficient transport .
Mode of Action
Sodium glucuronate interacts with its targets by replacing the hydrogen ions (H+) in gluconic acid with sodium ions (Na+), resulting in the formation of Sodium Gluconate . This reaction primarily involves a chemical process where gluconic acid is neutralized with sodium hydroxide (NaOH) .
Biochemical Pathways
Sodium glucuronate is involved in the uronic acid pathway . This pathway is crucial for converting carbohydrates like glucose into uronic acids, which are necessary intermediates in a number of metabolic processes . The uronic acid pathway of glucose conversion to glucuronate begins by conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is oxidized to UDP-glucuronate by the NAD + -requiring enzyme, UDP-glucose dehydrogenase .
Pharmacokinetics
It’s known that sodium glucuronate is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The high water solubility of Sodium glucuronate could potentially enhance its bioavailability.
Result of Action
The primary result of Sodium glucuronate’s action is the formation of Sodium Gluconate . This compound is known for its chelating properties and is utilized as a chelating agent in various processes . It finds applications in textile, metal surface treatment, cement, and more .
Action Environment
The action of Sodium glucuronate can be influenced by environmental factors. For instance, the conversion of gluconic acid to Sodium Gluconate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction is dependent on the pH of the environment. Moreover, Sodium glucuronate’s high water solubility suggests that it may be more effective in aqueous environments.
Safety and Hazards
Zukünftige Richtungen
Sodium glucuronate can be produced by the direct oxidation of starch with concentrated nitric acid . In this preparation, the low availability of water keeps the starch polymers from hydrolyzing and only oxidizes the free hydroxyls, in much the same way that nitrogen dioxide would oxidize the starch .
Eigenschaften
IUPAC Name |
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-JSCKKFHOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933767 | |
| Record name | Sodium glucuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: White solid; [Alfa Aesar MSDS] | |
| Record name | Sodium glucuronate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7182-77-6, 14984-34-0 | |
| Record name | Glucuronic acid, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium glucuronate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium glucuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium D-glucuronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM GLUCURONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631391W27S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does sodium glucuronate play a role in bilirubin conjugation in newborns?
A1: While initial studies suggested sodium glucuronate as a potential treatment for neonatal jaundice, further research revealed its ineffectiveness in enhancing bilirubin glucuronide formation in newborns. Parenteral administration did not consistently reduce serum bilirubin levels, making exchange transfusion the only reliable treatment option. [, , ]
Q2: What is the molecular formula and weight of sodium glucuronate?
A2: While the provided research papers do not explicitly state the molecular formula and weight of sodium glucuronate, its structure is well-known. It is the sodium salt of glucuronic acid, with a molecular formula of C6H9NaO7 and a molecular weight of 216.12 g/mol.
Q3: Does sodium glucuronate affect the stability of hyaluronic acid solutions?
A5: Adding short segments of sodium hyaluronate (sHA), derived from hyaluronic acid, to high molecular weight hyaluronic acid solutions can influence their viscoelasticity. Interestingly, the effects depend on the chain length of the added sHA, with shorter segments decreasing and longer segments increasing the storage (G') and loss (G") moduli in both aqueous solutions and physiological saline (with the exception of shorter segments in saline not affecting the moduli). []
Q4: How does sodium glucuronate contribute to the stability of alprostadil in pharmaceutical formulations?
A6: Sodium glucuronate is included in a novel liposomal formulation of alprostadil, a prostaglandin E1 analog, along with components like soybean and yolk lecithin, cholesterol, beta-sitosterol, polyethylene glycol, and vitamin C. While the specific role of sodium glucuronate in this formulation's stability isn't detailed, its presence suggests potential contributions to maintaining alprostadil's stability and efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



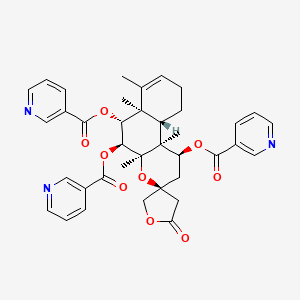
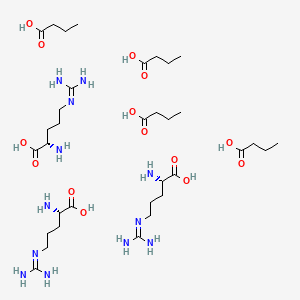
![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)
